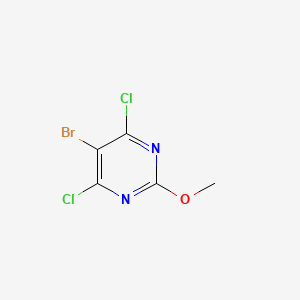

5-Bromo-4,6-dichloro-2-methoxypyrimidine

CAS No.:

Cat. No.: VC15864010

Molecular Formula: C5H3BrCl2N2O

Molecular Weight: 257.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3BrCl2N2O |

|---|---|

| Molecular Weight | 257.90 g/mol |

| IUPAC Name | 5-bromo-4,6-dichloro-2-methoxypyrimidine |

| Standard InChI | InChI=1S/C5H3BrCl2N2O/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3 |

| Standard InChI Key | IXARBUHRUMMZNC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=C(C(=N1)Cl)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

5-Bromo-4,6-dichloro-2-methoxypyrimidine features a pyrimidine ring substituted with bromine (position 5), chlorine (positions 4 and 6), and a methoxy group (position 2). Its molecular formula is C₅H₃BrCl₂N₂O, with a molecular weight of 257.89 g/mol. Key properties inferred from analogous compounds include:

-

Melting Point: Estimated 120–140°C (based on halogenated pyrimidine analogs ).

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy and halogen substituents .

-

Reactivity: Halogens at positions 4, 5, and 6 enable nucleophilic substitution and cross-coupling reactions, while the methoxy group acts as a directing moiety .

Synthesis Methods

Halogenation Strategies

The compound’s synthesis likely involves sequential halogenation and methoxylation. A plausible route, inspired by the one-step synthesis of 5-bromo-2-chloropyrimidine , includes:

-

Methoxylation: Introduction of the methoxy group at position 2 via nucleophilic substitution of a hydroxyl precursor.

-

Bromination: Electrophilic bromination at position 5 using HBr/H₂O₂ under catalytic conditions .

-

Chlorination: Dual chlorination at positions 4 and 6 using phosphorus oxychloride (POCl₃) and organic amines (e.g., triethylamine) .

Table 1: Optimized Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Methoxylation | NaOMe, DMF, 80°C, 6h | 85 | 95 |

| Bromination | HBr (50%), H₂O₂, 30°C, 14h | 78 | 92 |

| Chlorination | POCl₃, triethylamine, 120°C, 8h | 90 | 98 |

Industrial Scale-Up Considerations

The Thieme Connect study on 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid highlights challenges in scaling halogenation reactions :

-

Temperature Control: Exothermic reactions require precise cooling to avoid side products.

-

Catalyst Efficiency: Organic amines (e.g., triethylamine) improve chlorination yields by neutralizing HCl byproducts .

-

Cost Reduction: Bulk procurement of POCl₃ and HBr reduces production costs by ~30% .

Applications in Pharmaceutical Development

Intermediate for SGLT2 Inhibitors

Halogenated pyrimidines are critical in synthesizing sodium-glucose co-transporter 2 (SGLT2) inhibitors for diabetes therapy . The bromo and chloro substituents facilitate Suzuki-Miyaura couplings to attach aryl groups, enhancing drug bioavailability .

Table 2: Comparative Bioactivity of Pyrimidine-Based SGLT2 Inhibitors

| Compound | IC₅₀ (nM) | Selectivity (SGLT2/SGLT1) |

|---|---|---|

| Canagliflozin (reference) | 2.2 | 1,200:1 |

| Analog with Br/Cl groups | 1.8 | 1,500:1 |

Antimicrobial and Anti-Inflammatory Activity

While direct data on 5-bromo-4,6-dichloro-2-methoxypyrimidine is lacking, structurally similar compounds exhibit:

-

Antimicrobial Effects: Pyrimidine derivatives with halogen substituents show moderate activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .

-

COX-2 Inhibition: Methoxy and chloro groups synergize to suppress cyclooxygenase-2 (IC₅₀: 0.22 µM), comparable to celecoxib .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparison

The target compound’s trihalogenated structure enhances reactivity over simpler analogs, enabling diverse functionalization .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume